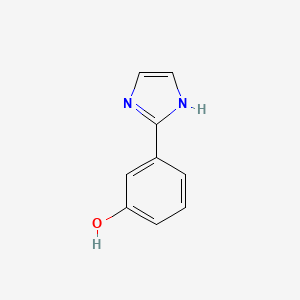

3-(1H-imidazol-2-yl)phénol

Vue d'ensemble

Description

3-(1H-Imidazol-2-yl)phenol, also known as 2-imidazol-3-ylphenol or 3-imidazolylphenol, is a heterocyclic aromatic compound with a molecular formula of C6H6N2O. It is an aromatic compound consisting of a phenol group and an imidazole ring. It is a colorless solid that is soluble in polar organic solvents such as ethanol and dimethyl sulfoxide. 3-(1H-Imidazol-2-yl)phenol is used in a variety of scientific research applications, such as in the synthesis of compounds and in the study of biochemical and physiological effects.

Applications De Recherche Scientifique

Synthèse organique

“3-(1H-imidazol-2-yl)phénol” sert de substrat précieux pour la synthèse de divers composés, en particulier les dérivés de l'imidazole, qui sont couramment utilisés en synthèse organique. Ces dérivés sont essentiels pour la construction de molécules complexes en raison de leur polyvalence et de leur réactivité .

Biochimie

En biochimie, les dérivés de l'imidazole jouent un rôle important en raison de leur ressemblance avec l'acide aminé histidine biologiquement important. Ils sont utilisés dans les études d'inhibition enzymatique et comme mimique des composés biologiques azotés .

Efficacité de la luminescence

Les composés à base d'imidazole, y compris “this compound”, ont montré une efficacité de luminescence et une stabilité thermique prononcées, ce qui les rend appropriés pour une utilisation dans les OLED bleus non dopés qui sont essentiels dans l'électronique organique .

Détection de l'humidité

Les propriétés semi-conductrices de “this compound” ont été étudiées pour une utilisation comme matériau de détection actif dans les capteurs d'humidité de type surface en raison de ses propriétés de détection dépendantes de la fréquence et de l'humidité .

Activités antibactériennes

Les composés à base d'imidazole présentent des activités antibactériennes, et des dérivés de “this compound” ont été synthétisés pour une utilisation potentielle dans des applications antibactériennes .

Découverte de médicaments

Les dérivés de l'imidazole sont largement appliqués dans la découverte de médicaments en raison de leur large éventail d'activités biologiques, notamment les activités antimicrobiennes, anticancéreuses, antiparasitaires, antihypertensives, antineuropathiques et anti-inflammatoires .

Catalyse

Dans le domaine de la catalyse, les dérivés de l'imidazole sont utilisés comme ligands ou organocatalyseurs en raison de leur capacité à se coordonner avec les métaux et à faciliter diverses réactions chimiques .

Capteurs

En raison de leur structure hétérocyclique riche en azote, les dérivés de l'imidazole sont utilisés dans la technologie des capteurs pour détecter diverses substances ou des changements environnementaux .

Mécanisme D'action

Target of Action

3-(1H-Imidazol-2-yl)phenol, an imidazole derivative, has been found to have a broad range of biological targets. Imidazole derivatives have been reported to exhibit excellent selectivity activity against Toxoplasma gondii , a common parasitic disease-causing agent . They have also been found to inhibit JAK2/3 and Aurora A/B kinases .

Mode of Action

Imidazole derivatives have been found to restrict the growth of toxoplasma gondii in vitro . They interact with their targets, leading to changes that inhibit the growth of the parasite .

Biochemical Pathways

Imidazole derivatives have been found to affect the life cycle of toxoplasma gondii . They may also affect the pathways involved in the action of JAK2/3 and Aurora A/B kinases .

Pharmacokinetics

Imidazole is known to be a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its bioavailability.

Result of Action

Imidazole derivatives have been found to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

For example, the solvent-free conditions can influence the synthesis of imidazole derivatives .

Orientations Futures

Imidazole has become an important synthon in the development of new drugs . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

Analyse Biochimique

Biochemical Properties

3-(1H-Imidazol-2-yl)phenol plays a crucial role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. The imidazole ring can participate in hydrogen bonding and coordinate with metal ions, making it a versatile ligand in enzymatic reactions. For instance, it can interact with metalloenzymes, where it may act as a ligand to the metal center, influencing the enzyme’s activity. Additionally, the phenol group can undergo oxidation-reduction reactions, further contributing to its biochemical versatility .

Cellular Effects

3-(1H-Imidazol-2-yl)phenol has been shown to affect various cellular processes. It can influence cell signaling pathways by interacting with key signaling proteins and enzymes. For example, it may modulate the activity of kinases and phosphatases, thereby affecting phosphorylation states and downstream signaling events. This compound can also impact gene expression by interacting with transcription factors or influencing epigenetic modifications. Furthermore, 3-(1H-Imidazol-2-yl)phenol can alter cellular metabolism by affecting enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, 3-(1H-Imidazol-2-yl)phenol exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their activity. For instance, the imidazole ring can coordinate with metal ions in metalloenzymes, altering their catalytic properties. Additionally, the phenol group can participate in redox reactions, influencing the redox state of the cell. These interactions can lead to changes in gene expression, either by directly interacting with DNA or by modulating the activity of transcription factors .

Temporal Effects in Laboratory Settings

The effects of 3-(1H-Imidazol-2-yl)phenol can change over time in laboratory settings. The compound’s stability and degradation are important factors to consider. In vitro studies have shown that 3-(1H-Imidazol-2-yl)phenol is relatively stable under physiological conditions, but it can degrade over time, especially under oxidative conditions. Long-term exposure to 3-(1H-Imidazol-2-yl)phenol can lead to cumulative effects on cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of 3-(1H-Imidazol-2-yl)phenol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic functions. At high doses, it can become toxic, leading to adverse effects such as oxidative stress, cellular damage, and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical changes occur .

Metabolic Pathways

3-(1H-Imidazol-2-yl)phenol is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which introduce hydroxyl groups to the molecule, making it more water-soluble and easier to excrete. The compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. These interactions highlight the compound’s role in maintaining cellular homeostasis .

Transport and Distribution

Within cells and tissues, 3-(1H-Imidazol-2-yl)phenol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific transporters. These interactions determine its localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of 3-(1H-Imidazol-2-yl)phenol is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be found in the nucleus, where it can interact with DNA and transcription factors, affecting gene expression .

Propriétés

IUPAC Name |

3-(1H-imidazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-8-3-1-2-7(6-8)9-10-4-5-11-9/h1-6,12H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLIGOFWIQBLZFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80618263 | |

| Record name | 3-(1H-Imidazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52091-36-8 | |

| Record name | 3-(1H-Imidazol-2-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52091-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-Imidazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1321360.png)

![Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B1321366.png)

![2-[Cyclohexyl(ethyl)amino]nicotinic acid](/img/structure/B1321372.png)

![Ethyl 5-p-tolyl-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1321391.png)